molecular formula C12H17BrO B1270998 1-(2-Bromoethoxy)-4-tert-butylbenzene CAS No. 5952-59-0

1-(2-Bromoethoxy)-4-tert-butylbenzene

Cat. No.: B1270998
CAS No.: 5952-59-0
M. Wt: 257.17 g/mol
InChI Key: FUKSVLFLNLWAFM-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-4-tert-butylbenzene is an organic compound with the molecular formula C12H17BrO It is a derivative of benzene, where a tert-butyl group and a bromoethoxy group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)-4-tert-butylbenzene can be synthesized through a multi-step process. One common method involves the reaction of 4-tert-butylphenol with 2-bromoethanol in the presence of a base, such as potassium carbonate, to form the desired product. The reaction typically occurs under reflux conditions in an organic solvent like toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity products[2][2].

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)-4-tert-butylbenzene involves its interaction with various molecular targets. The bromoethoxy group can undergo nucleophilic substitution, leading to the formation of new bonds and functional groups. This reactivity is crucial for its role in organic synthesis and material science .

Comparison with Similar Compounds

Uniqueness: 1-(2-Bromoethoxy)-4-tert-butylbenzene is unique due to the presence of both a bulky tert-butyl group and a reactive bromoethoxy group. This combination imparts specific steric and electronic properties, making it valuable in various synthetic applications .

Properties

IUPAC Name

1-(2-bromoethoxy)-4-tert-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKSVLFLNLWAFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364626
Record name 1-(2-Bromoethoxy)-4-tert-butylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5952-59-0
Record name 1-(2-Bromoethoxy)-4-tert-butylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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